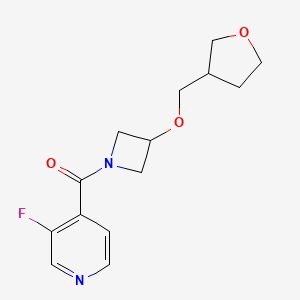
(3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17FN2O3 and its molecular weight is 280.299. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-Fluoropyridin-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety linked to a tetrahydrofuran group via a methoxy connection. This unique structure may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H16F1N1O2 |
| Molecular Weight | 253.29 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified in the literature |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Research Findings
Recent studies have explored the pharmacological effects of this compound:
- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Neuropharmacological Effects: Investigations into its effects on central nervous system (CNS) activity indicate potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the compound's potential:
Study 1: Anticancer Properties
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its role as a potential anticancer agent.
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential for treating neurodegenerative disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity |
|---|---|
| (3-Fluoropyridin-4-yl)(3-(methoxy)azetidin-1-yl)methanone | Moderate inhibition of cancer cell growth |
| (4-Fluoropyridin-2-yl)(2-(tetrahydrofuran)azetidin) | Stronger CNS activity but less effective against cancer |
Propiedades
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-13-5-16-3-1-12(13)14(18)17-6-11(7-17)20-9-10-2-4-19-8-10/h1,3,5,10-11H,2,4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMYUKDASPWGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













